molecular formula C18H16O4 B101415 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one CAS No. 17623-64-2

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

Cat. No. B101415
CAS RN: 17623-64-2
M. Wt: 296.3 g/mol
InChI Key: KAVQBRSBMDOUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. It was first isolated from the Australian plant, Flaveria bidentis, and has since been synthesized in the laboratory. DMXAA has been shown to have potent anti-tumor activity in preclinical studies, and has undergone clinical trials as a cancer treatment.

Mechanism Of Action

The exact mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is not fully understood. It is thought to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.

Biochemical And Physiological Effects

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines and chemokines, which can lead to inflammation and immune system activation. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can also inhibit the formation of new blood vessels in tumors, which can limit their growth. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Advantages And Limitations For Lab Experiments

One advantage of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one for lab experiments is that it has been extensively studied and its anti-cancer properties are well-established. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is also relatively easy to synthesize in the laboratory. However, one limitation of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has not been approved for clinical use as a cancer treatment, which can limit its potential applications.

Future Directions

There are a number of potential future directions for research on 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. One area of interest is the development of new synthetic methods for 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one treatment. Additionally, there is interest in combining 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one with other cancer treatments, such as immunotherapy, to enhance its anti-tumor activity. Finally, there is ongoing research to better understand the mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, which may lead to the development of new anti-cancer therapies.

Synthesis Methods

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of 3-methyl-2-buten-1-ol with 2,4-dihydroxybenzaldehyde, followed by cyclization to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenyl magnesium bromide, followed by oxidation to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one.

Scientific Research Applications

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy. Clinical trials of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one as a cancer treatment have been conducted, but the results have been mixed.

properties

CAS RN

17623-64-2

Product Name

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4,8-dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-13(20)18-15(11)17(21)16-12(19)4-3-5-14(16)22-18/h3-6,8-9,19-20H,7H2,1-2H3

InChI Key

KAVQBRSBMDOUES-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.